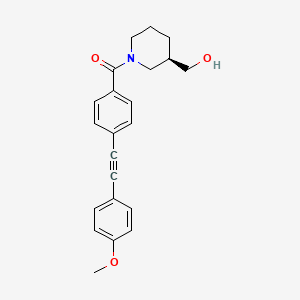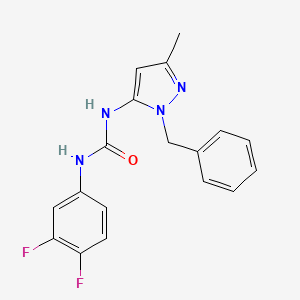
三硫化タングステン
概要
説明
三硫化タングステンは、タングステンと硫黄からなる無機化合物で、化学式はWS₃です。 チョコレートブラウンの粉末として存在し、そのユニークな物理的および化学的特性で知られています .
科学的研究の応用
作用機序
三硫化タングステンがその効果を発揮するメカニズムは、主にその層状構造と化学組成に関連しています。 その分子標的と経路には、水素原子と硫黄原子との相互作用が含まれ、水素の発生と還元などの反応を促進します .
準備方法
合成経路と反応条件
タングステン酸塩の熱酸性溶液への硫化水素の吹き込み: この方法は、タングステン酸塩の熱酸性溶液に硫化水素ガスを通過させることで、三硫化タングステンの生成をもたらします.
二硫化タングステンと元素硫黄の加熱による反応: 二硫化タングステンは、元素硫黄と加熱すると、三硫化タングステンを生成します.
チオタングステン酸塩溶液の酸性化による沈殿: チオタングステン酸塩溶液の酸性化により、三硫化タングステンが沈殿します.
工業生産方法
三硫化タングステンの工業生産方法は、上記の合成経路と類似していますが、高収率と高純度を達成するために、反応条件の最適化に重点を置いています。
化学反応の分析
反応の種類
分解: 三硫化タングステンは、加熱により二硫化タングステンと元素硫黄に分解されます.
硫化物溶液との反応: 硫化物溶液と反応して、さまざまなタングステン-硫黄化合物を形成します.
一般的な試薬と条件
硫化水素: 三硫化タングステンの合成および反応に使用されます。
元素硫黄: 二硫化タングステンと反応して三硫化タングステンを形成します。
水素: 三硫化タングステンの還元に使用されます。
主な生成物
二硫化タングステン: 三硫化タングステンの分解と還元の過程で生成されます。
元素硫黄: 三硫化タングステンの分解中に生成されます。
類似化合物との比較
類似化合物
二硫化タングステン (WS₂): 層状構造と同様の化学的特性で知られています.
三硫化モリブデン (MoS₃): 同様の特性と用途を持つ別の遷移金属硫化物です.
三セレン化タングステン (WSe₃): 三硫化タングステンと同様の構造的および化学的特徴を共有しています.
独自性
三硫化タングステンは、その特定の層状構造と、電気化学反応において効果的な触媒として作用する能力により、ユニークです。 砂漠のバラのような構造など、その独特の形態は、他の類似化合物とは異なります .
特性
IUPAC Name |
N-[6-[4-[[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyrimidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-37-10-12-38(13-11-37)16-19-4-5-21(14-23(19)28(29,30)31)35-27(40)34-20-6-8-22(9-7-20)41-25-15-24(32-17-33-25)36-26(39)18-2-3-18/h4-9,14-15,17-18H,2-3,10-13,16H2,1H3,(H2,34,35,40)(H,32,33,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKOYRNAERIVSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC(=O)C5CC5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tungsten trisulfide (WS3)?
A1: Tungsten trisulfide (WS3) is a chemical compound with potential applications in various fields, including catalysis and electronics.
Q2: What is the difference between amorphous WS3 and crystalline WS3?
A2: Amorphous WS3 lacks a well-defined, long-range ordered structure. Crystalline WS3 possesses a defined structure, recently reported to be a layered structure. [, ]
Q3: What are the potential advantages of using WS3 as a catalyst for the hydrogen evolution reaction (HER)?
A3: WS3 exhibits promising electrocatalytic activity for HER due to its unique electronic structure and the presence of active sites on its surface. [, , ]
Q4: How does the morphology of WS3 affect its catalytic performance?
A4: Research suggests that the amorphous structure of WS3, compared to crystalline WS2, leads to a larger surface area and potentially exposes more active sites for improved catalytic activity. []
Q5: What is the role of WS3 in enhancing the performance of silicon nanowires for solar-driven hydrogen production?
A5: Tungsten sulfides, both in crystalline (WS2) and amorphous (WS3) forms, have been shown to enhance photoelectrochemical hydrogen production in silicon nanowires. The amorphous WS3 exhibits higher catalytic activity for the hydrogen evolution reaction compared to crystalline WS2. []
Q6: Can WS3 be combined with other materials to improve its catalytic properties?
A6: Yes, combining WS3 with reduced graphene oxide (rGO) has shown synergistic effects, improving both its HER and oxygen reduction reaction (ORR) activities due to enhanced conductivity and increased surface area. [, ]
Q7: What are the advantages of electrochemical synthesis for producing WS3-based materials?
A7: Electrochemical synthesis offers a more environmentally friendly approach compared to traditional methods, as it reduces the use of hazardous chemicals and high-energy processes. This approach also allows for controlled synthesis and direct deposition of WS3 on conductive substrates. [, ]
Q8: How does the oxidation method used to produce graphene oxide affect the properties of WS3-x/rGO hybrids?
A8: The choice of oxidation method employed during graphene oxide synthesis significantly impacts the properties of the final WS3-x/rGO hybrid. Using different oxidation techniques such as Hummers, Staudenmaier, or Hofmann methods will result in variations in the amount of metallic species present in the rGO, which in turn influences the electrocatalytic performance of the hybrid. []
Q9: What is the significance of the presence of WS3 in the trigonal crystal system?
A9: The successful synthesis of crystalline WS3 with a layered structure belonging to the trigonal crystal system broadens the scope of layered tungsten sulfide materials. []
Q10: How does the presence of sulfur in different oxidation states affect the properties of WS3?
A10: Studies on amorphous tungsten sulfides suggest that the presence of sulfur in both -1 and -2 oxidation states in WS3 contributes to a greater degree of disorder in the W—S bonding compared to WS5. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)


![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)







![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
